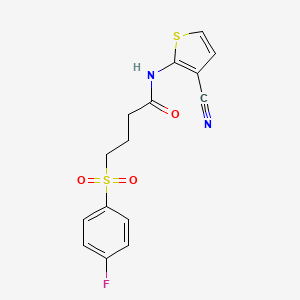

N-(3-cyanothiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Description

N-(3-cyanothiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a synthetic organic compound featuring a butanamide backbone substituted with a 3-cyanothiophen-2-yl group at the nitrogen and a 4-fluorophenylsulfonyl moiety at the 4-position. Its molecular formula is C₁₆H₁₄FN₂O₃S₂, with a molecular weight of 380.42 g/mol. The compound combines electron-withdrawing groups (cyano, sulfonyl) and aromatic heterocycles (thiophene, fluorophenyl), which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O3S2/c16-12-3-5-13(6-4-12)23(20,21)9-1-2-14(19)18-15-11(10-17)7-8-22-15/h3-8H,1-2,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGSWHSHIMQGEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-cyanothiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a thiophene ring, a sulfonamide group, and a butanamide moiety, which contribute to its unique chemical properties and biological interactions.

Chemical Structure

The molecular structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiophene ring and the sulfonamide group are key functional elements that facilitate interactions with enzymes and receptors, potentially modulating biochemical pathways.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of this compound have been tested against various bacterial strains, demonstrating inhibitory effects on microbial growth by interfering with essential enzymatic functions in microbial cells .

Inhibitory Activity Against α-Glucosidase

A notable study focused on the design and synthesis of α-glucosidase inhibitors based on a related framework. Among the synthesized analogs, one compound demonstrated an IC50 value of 2.11 μM, significantly outperforming established inhibitors like Acarbose (IC50 = 327.0 μM). This suggests that modifications to the structure can enhance biological activity, pointing towards the potential of this compound in diabetes management .

| Compound | IC50 (μM) | Selectivity Ratio (α-glucosidase/α-amylase) |

|---|---|---|

| Compound 4d9 | 2.11 | 17.48 |

| Acarbose | 327.0 | - |

| HXH8r | 15.32 | - |

Cytotoxicity Studies

In vitro studies have shown that certain derivatives exhibit low cytotoxicity towards human hepatocyte cells (LO2), suggesting a favorable safety profile for potential therapeutic applications. This is crucial for compounds intended for long-term use in chronic conditions such as diabetes .

Comparison with Similar Compounds

Key Structural Differences and Implications

In contrast, analogs like 6k () incorporate bulkier benzhydrylpiperazinyl groups, which may improve CNS penetration but reduce solubility . The thiazol-2-yl group in ’s compound offers a nitrogen-rich heterocycle, favoring hydrogen bonding compared to the sulfur-dominated thiophene in the target .

Sulfonyl vs. Sulfanyl Groups: The target’s 4-fluorophenylsulfonyl group increases metabolic stability and electron-withdrawing effects relative to the thiophen-2-ylsulfanyl group in ’s compound.

Substituent Effects :

- The 4-fluorophenyl group in the target enhances lipophilicity and π-stacking capability compared to the 4-methylphenyl in ’s analog. Fluorine’s electronegativity may also influence target selectivity .

- The patent compound’s cyclopropanesulfonamido group () introduces ring strain, which could modulate conformational flexibility and enzyme-binding kinetics differently than the target’s linear butanamide chain .

Pharmacological and Physicochemical Properties

- Solubility and Bioavailability: The target’s molecular weight (380.42 g/mol) and moderate polarity may favor better aqueous solubility compared to higher-molecular-weight analogs like 6k (620.67 g/mol). However, the cyano group could reduce membrane permeability .

- Metabolic Stability : The sulfonyl group and fluorine substituent likely improve resistance to cytochrome P450-mediated metabolism relative to compounds with methyl or sulfanyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.